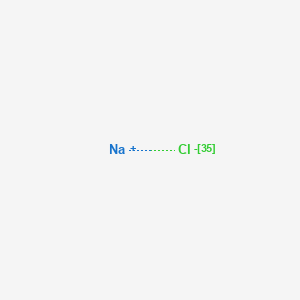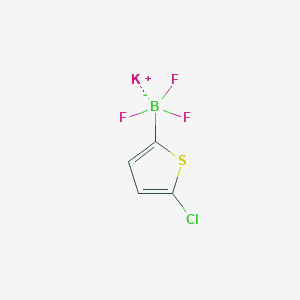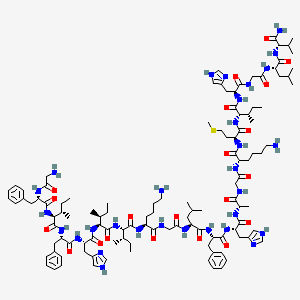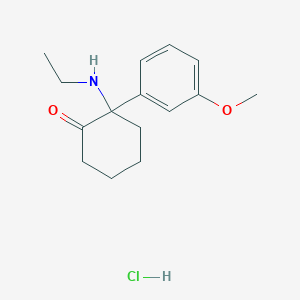
Clorhidrato de Metoxetamina
Descripción general
Descripción
La metoxetamina (clorhidrato) es un anestésico disociativo sintético que pertenece a la clase de las arilciclohexilaminas. Fue desarrollado como una droga de diseño y es conocido por sus efectos disociativos y alucinógenos. La metoxetamina (clorhidrato) actúa principalmente como un antagonista del receptor N-metil-D-aspartato (NMDA), similar a otros compuestos de su clase como la ketamina y la fenciclidina .
Aplicaciones Científicas De Investigación
La metoxetamina (clorhidrato) tiene varias aplicaciones de investigación científica :
Química: Se utiliza como estándar de referencia en química analítica para la identificación y cuantificación de compuestos similares.
Biología: La metoxetamina se estudia por sus efectos sobre el sistema nervioso central, en particular su interacción con los receptores NMDA.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, como sus efectos antidepresivos.
Industria: La metoxetamina se utiliza en el desarrollo de nuevas sustancias psicoactivas y como herramienta para estudiar la farmacología de los anestésicos disociativos.
Mecanismo De Acción
La metoxetamina (clorhidrato) ejerce sus efectos principalmente a través del antagonismo del receptor NMDA . Este receptor participa en la plasticidad sináptica y la función de la memoria. Al bloquear el receptor NMDA, la metoxetamina interrumpe la neurotransmisión normal, lo que provoca sus efectos disociativos y alucinógenos. Además, la metoxetamina inhibe la recaptación de serotonina, contribuyendo a sus propiedades psicoactivas.
Safety and Hazards
Methoxetamine hydrochloride is harmful if swallowed or inhaled . It causes damage to organs . It is advised not to breathe dust/fume/gas/mist/vapors/spray . It is recommended to wash thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
Methoxetamine hydrochloride interacts with several enzymes, proteins, and other biomolecules. It acts mainly as an NMDA receptor antagonist . It was often believed to possess opioid properties due to its structural similarity to 3-HO-PCP, but this assumption is not supported by data, which shows insignificant affinity for the μ-opioid receptor by the compound .
Cellular Effects
Methoxetamine hydrochloride has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cytotoxicity in H9c2 cells, a cell line derived from rat heart tissue . This cytotoxicity is possibly related to the regulation of the expression and function of P21 protein (Cdc42/Rac)-activated kinase 1 (PAK-1) .
Molecular Mechanism
The mechanism of action of Methoxetamine hydrochloride is primarily through its antagonistic effect on the NMDA receptor . It has also been found to act as a serotonin reuptake inhibitor . It shows little or no effect on the reuptake of dopamine and norepinephrine .
Temporal Effects in Laboratory Settings
It has been associated with hospitalizations from high and/or combined consumption in the US and UK . Acute reversible cerebellar toxicity has been documented in three cases of hospital admission due to MXE overdose, lasting for between one and four days after exposure .
Metabolic Pathways
Methoxetamine hydrochloride is involved in several metabolic pathways. It undergoes O-demethylation, hydroxylation, N-deethylation, dehydrogenation, and reduction .
Métodos De Preparación
La síntesis de metoxetamina (clorhidrato) implica varios pasos a partir de compuestos disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos :
Formación de un nitrilo aromático: Esto implica la reacción de un compuesto aromático con un grupo nitrilo.
Reacción de Grignard: El nitrilo aromático se somete a una reacción de Grignard para formar un compuesto intermedio.
Bromación: El compuesto intermedio se broma a continuación.
Formación de imina: El compuesto bromado reacciona con una amina adecuada para formar una imina.
Ciclización: La imina se cicliza al calentarla para formar metoxetamina.
Los métodos de producción industrial suelen implicar la optimización de estos pasos para lograr altos rendimientos y pureza. Las condiciones de reacción, como la temperatura, los disolventes y los catalizadores, se controlan cuidadosamente para garantizar que se obtiene el producto deseado.
Análisis De Reacciones Químicas
La metoxetamina (clorhidrato) se somete a diversas reacciones químicas, incluidas :
Oxidación: La metoxetamina puede oxidarse para formar diversos metabolitos. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir la metoxetamina en sus correspondientes derivados de amina. Los agentes reductores como el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: La metoxetamina puede sufrir reacciones de sustitución en las que los grupos funcionales se sustituyen por otros grupos. Por ejemplo, la halogenación puede introducir átomos de halógeno en la molécula.
Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación suele dar lugar a la formación de metabolitos hidroxilados.
Comparación Con Compuestos Similares
La metoxetamina (clorhidrato) se compara a menudo con otros anestésicos disociativos como la ketamina y la fenciclidina . Estos son algunos puntos clave de comparación:
Ketamina: Tanto la metoxetamina como la ketamina son antagonistas del receptor NMDA, pero la metoxetamina está diseñada para tener una duración de acción más larga y menos efectos secundarios relacionados con la toxicidad vesical.
Fenciclidina (PCP): La metoxetamina comparte similitudes estructurales con la fenciclidina, pero se considera que tiene un perfil más seguro y menos potencial de abuso.
Compuestos similares incluyen:
- Ketamina
- Fenciclidina (PCP)
- N-etilnorketamina (NENK)
- 2-MeO-N-etilketamina (2-MeO-NEK)
- 4-MeO-N-etilketamina (4-MeO-NEK)
Las propiedades únicas de la metoxetamina, como sus interacciones específicas con los receptores y sus efectos secundarios reducidos, la convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNRBMKLTGCSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239908-48-5 | |
| Record name | Cyclohexanone, 2-(ethylamino)-2-(3-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOXETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO8XUO3NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystallographic data obtained for methoxetamine hydrochloride?
A1: The study successfully determined the crystal structure of methoxetamine hydrochloride using X-ray powder diffraction. This technique revealed key structural information, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole](/img/structure/B1512857.png)

![9,10-Bis[(triisopropylsilyl)ethynyl]anthracene](/img/structure/B1512862.png)


![Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)](/img/structure/B1512871.png)
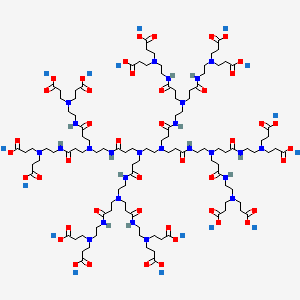
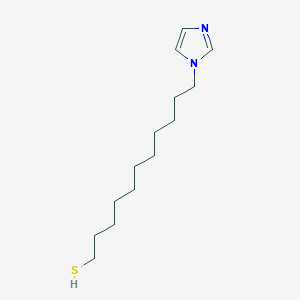
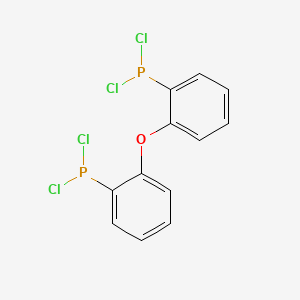
![Chlorotitanium(1+);cyclopenta-1,3-diene;[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B1512879.png)
